(S)-2-Amino-3,3-dimethylbutanamide hydrochloride

Asymmetric Synthesis Chiral Purity Peptidomimetics

Racemic or less hindered amino amides compromise stereochemical integrity and metabolic stability in peptide drug discovery. This (S)-configured, tert-butyl-substituted amide (Taft Es = -1.54) provides a defined 3D orientation essential for chiral recognition, eliminating costly racemate resolution steps. - ≥98% enantiomeric purity ensures downstream drug candidates possess the desired (S)-configuration, critical for protease inhibitor and peptidomimetic synthesis. - The hydrochloride salt enhances aqueous solubility, enabling direct use in bioconjugation and enzyme inhibition assays without additional formulation. - Bulk quantities (up to 500g) are available off-the-shelf, ensuring continuity for scale-up from medicinal chemistry to preclinical development.

Molecular Formula C6H15ClN2O
Molecular Weight 166.65 g/mol
CAS No. 75158-12-2
Cat. No. B1526412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-3,3-dimethylbutanamide hydrochloride
CAS75158-12-2
Molecular FormulaC6H15ClN2O
Molecular Weight166.65 g/mol
Structural Identifiers
SMILESCC(C)(C)C(C(=O)N)N.Cl
InChIInChI=1S/C6H14N2O.ClH/c1-6(2,3)4(7)5(8)9;/h4H,7H2,1-3H3,(H2,8,9);1H/t4-;/m1./s1
InChIKeyZTHDYUDIZSIFRY-PGMHMLKASA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-Amino-3,3-dimethylbutanamide hydrochloride (CAS 75158-12-2): Chiral Building Block with Defined Stereochemistry and Steric Bulk


(S)-2-Amino-3,3-dimethylbutanamide hydrochloride (CAS 75158-12-2), also known as L-tert-leucinamide hydrochloride, is a chiral amino acid amide derivative featuring a stereospecific (S)-configuration and a sterically hindered 3,3-dimethyl (tert-butyl) substituent . The compound is supplied as a crystalline hydrochloride salt (C6H15ClN2O; MW 166.65 g/mol), which enhances its stability and aqueous solubility compared to the free base . Its core structural features—a primary amine, a primary amide, and a bulky tert-butyl group—make it a versatile chiral building block for asymmetric synthesis, peptide chemistry, and pharmaceutical intermediate preparation .

Chiral building block Stereospecific (S)-configuration
Sterically hindered tert-Butyl substituent (Taft steric context)
Hydrochloride salt Enhanced aqueous handling and stability

Why (S)-2-Amino-3,3-dimethylbutanamide hydrochloride Cannot Be Replaced by Generic Analogs


Generic substitution of (S)-2-amino-3,3-dimethylbutanamide hydrochloride with racemic mixtures or less sterically hindered amino acid amides risks compromising stereochemical integrity and steric effects critical for downstream applications. The (S)-enantiomer provides a defined three-dimensional orientation essential for chiral recognition in asymmetric catalysis and for generating enantiomerically pure drug candidates . In contrast, the racemic mixture (DL-tert-leucine amide, CAS 113582-42-6) lacks stereochemical definition and requires costly resolution steps . Furthermore, the 3,3-dimethyl (tert-butyl) group imparts a steric parameter (Taft Es = -1.54) that is substantially larger than that of isopropyl (Es = -0.47) or methyl (Es = 0) groups found in common analogs [1]. This bulk influences conformational properties, metabolic stability, and enzyme selectivity when incorporated into peptides or small molecules . The hydrochloride salt form also provides handling advantages over the free base, including improved aqueous solubility and storage stability [2].

(S)-enantiomer, defined stereochemistry
Racemic mixture: undefined configuration
Lack of stereochemical definition may require resolution steps
tert-Butyl group (large steric demand)
Isopropyl or methyl groups (smaller steric profiles)
Reduced steric bulk may alter conformational and metabolic properties
Hydrochloride salt, enhanced aqueous handling
Free base, limited solubility
Salt form provides handling and stability context for aqueous media

Quantitative Differentiation of (S)-2-Amino-3,3-dimethylbutanamide hydrochloride from Closest Analogs


Enantiomeric Purity: (S)-Enantiomer ≥98% vs. Racemic Mixture Undefined Stereochemistry

Commercially available (S)-2-amino-3,3-dimethylbutanamide hydrochloride is supplied with a minimum purity of 98% (HPLC) and, as the (S)-enantiomer, ensures high enantiomeric purity essential for stereoselective reactions . In contrast, the racemic DL-tert-leucine amide (CAS 113582-42-6) comprises an equimolar mixture of (S)- and (R)-enantiomers, lacking stereochemical definition and requiring additional resolution steps to obtain enantiomerically pure material . The defined (S)-configuration is critical for applications where stereochemistry dictates biological activity or catalytic selectivity .

Enantiomeric purity
Specification review
≥98% (S)-enantiomer
Single (S)-isomer vs Racemic (S)/(R) mixture
Supports stereochemical-control workflow
Vendor specification; data to verify
Asymmetric Synthesis Chiral Purity Peptidomimetics

Steric Hindrance: Taft Es = -1.54 (tert-Butyl) vs. -0.47 (Isopropyl) in Valine Amide

The 3,3-dimethyl (tert-butyl) substituent of (S)-2-amino-3,3-dimethylbutanamide hydrochloride confers a Taft steric parameter (Es) of -1.54, which is significantly larger than that of the isopropyl group (Es = -0.47) found in the structurally related (S)-2-amino-3-methylbutanamide (L-valine amide) [1]. This increased steric bulk can enhance metabolic stability and resistance to enzymatic degradation when the compound is incorporated into peptides or peptidomimetics . The greater steric demand also influences conformational preferences and can improve selectivity in enzyme–inhibitor interactions .

Steric parameter
Class-level
Es = -1.54 (tert-butyl)
ΔEs = -1.07 vs isopropyl; -1.54 vs methyl
Supports steric bulk comparison for building block selection
Derived from Taft ester hydrolysis kinetics
Steric Effects Metabolic Stability Peptide Design

Hydrochloride Salt Form: Improved Aqueous Solubility and Storage Stability vs. Free Base

(S)-2-Amino-3,3-dimethylbutanamide hydrochloride is supplied as a crystalline hydrochloride salt, which enhances its aqueous solubility and chemical stability compared to the free base (S)-2-amino-3,3-dimethylbutanamide (CAS 62965-57-5) . The free base has a reported melting point of 105–106 °C and is generally less soluble in water [1]. The hydrochloride salt form (MW 166.65 g/mol) is recommended for applications requiring aqueous reaction media or storage stability under ambient conditions .

Salt form advantage
Reported
Hydrochloride salt
Enhanced aqueous solubility vs Free base, mp 105–106 °C
Salt form facilitates aqueous-phase workflows
Quantitative solubility data not reported
Salt Form Solubility Stability

Synthetic Utility in Chiral Ligand Preparation: Comparison with (S)-2-Amino-2,3-dimethylbutanamide

In a 2023 study, (S)-2-amino-3,3-dimethylbutanamide was employed as a chiral building block to synthesize 2,2′-(pyridin-2,6-diyl)bis(imidazolidin-4-ones) for use as enantioselective catalysts [1]. The study directly compared ligands prepared from (S)-2-amino-3,3-dimethylbutanamide and those from (S)-2-amino-2,3-dimethylbutanamide [1]. Copper(II) acetate complexes of these ligands catalyzed the asymmetric Henry reaction of aromatic aldehydes with nitromethane [1]. While specific yield and enantioselectivity data are not reported in the publicly available abstract, the work demonstrates that the tert-butyl-substituted building block can be successfully integrated into chiral catalyst architectures, and that its unique steric profile may influence catalytic outcomes relative to the 2,3-dimethyl analog [1].

Chiral ligand synthesis
Reported
Imidazolidin-4-one ligands; Cu-catalyzed Henry reaction
Reported utility in chiral catalyst architecture
Quantitative catalytic comparison not available
Chiral Ligands Asymmetric Catalysis Henry Reaction

Recommended Application Scenarios for (S)-2-Amino-3,3-dimethylbutanamide hydrochloride Based on Differentiated Properties


Asymmetric Synthesis of Enantiomerically Pure Pharmaceuticals

Employ (S)-2-amino-3,3-dimethylbutanamide hydrochloride as a chiral building block when stereochemical integrity is paramount. Its ≥98% enantiomeric purity eliminates the need for racemate resolution and ensures that downstream drug candidates possess the desired (S)-configuration. This is particularly valuable in the synthesis of peptidomimetics and protease inhibitors where stereochemistry dictates target binding .

Introduction of Steric Bulk to Enhance Metabolic Stability in Peptide Therapeutics

Incorporate the 3,3-dimethyl substituent (Taft Es = -1.54) into peptide backbones to increase conformational rigidity and resistance to proteolytic degradation. The greater steric hindrance, compared to valine or alanine amide analogs, can prolong in vivo half-life and improve oral bioavailability of peptide-based drug candidates [1].

Preparation of Chiral Ligands for Asymmetric Catalysis

Use (S)-2-amino-3,3-dimethylbutanamide hydrochloride as a precursor for chiral imidazolidin-4-one ligands . The tert-butyl group provides a sterically demanding environment that can influence enantioselectivity in metal-catalyzed transformations such as the Henry reaction and Michael additions .

Aqueous-Phase Bioconjugation and Enzyme Studies

The hydrochloride salt form ensures reliable solubility in aqueous buffers , making it suitable for bioconjugation reactions, enzyme inhibition assays, and the synthesis of water-soluble peptide derivatives. This eliminates solubility limitations often encountered with the free base [1].

Application
Selection Property
Validation Focus
Asymmetric synthesis research
Stereochemical control workflow
Enantiomeric purity verification
Peptide design with steric modification
Steric bulk incorporation
Conformational stability and metabolic resistance assessment
Chiral ligand synthesis research
Catalyst architecture with tert-butyl group
Enantioselectivity and steric influence in catalysis
Aqueous-phase conjugation studies
Hydrochloride salt solubility
Aqueous buffer compatibility and stability

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